N-methyl-3-{[(2-methylphenyl)acetyl]amino}benzamide
Overview
Description
N-methyl-3-{[(2-methylphenyl)acetyl]amino}benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a benzamide core structure with a methyl group attached to the nitrogen atom and a 2-methylphenylacetyl group attached to the amide nitrogen
Mechanism of Action
Target of Action
The primary targets of N-methyl-3-{[(2-methylphenyl)acetyl]amino}benzamide are currently unknown. This compound is a relatively new entity and research is ongoing to identify its specific targets and their roles .
Mode of Action
It is known that the compound is obtained by the selective acylation of 4-methylbenzene-1,3-diamine with benzoic anhydride . The exact interaction of this compound with its targets and the resulting changes are subjects of ongoing research .
Biochemical Pathways
As the research progresses, we will gain a better understanding of the affected pathways and their downstream effects .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are not yet fully known. These properties are crucial in determining the bioavailability of the compound. Current research is focused on understanding these properties to optimize the compound’s therapeutic potential .
Result of Action
It is known that the compound is a crucial building block of many drug candidates
Action Environment
Factors such as pH, temperature, and the presence of other compounds can potentially affect the action of this compound .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-3-{[(2-methylphenyl)acetyl]amino}benzamide typically involves the following steps:
Acylation Reaction: The starting material, 2-methylphenylacetic acid, is first converted to its corresponding acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride (COCl)₂ under anhydrous conditions.
Amidation Reaction: The acyl chloride is then reacted with N-methylaniline in the presence of a base such as triethylamine (TEA) or pyridine to form the desired benzamide compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
N-methyl-3-{[(2-methylphenyl)acetyl]amino}benzamide can undergo various chemical reactions, including:
Oxidation: The methyl group on the nitrogen atom can be oxidized to form N-oxide derivatives.
Reduction: The carbonyl group in the benzamide structure can be reduced to form corresponding amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.
Substitution: Electrophilic reagents such as nitric acid (HNO₃), bromine (Br₂), and sulfuric acid (H₂SO₄) are used under controlled conditions.
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Corresponding amines.
Substitution: Nitro, halo, or sulfonyl derivatives of the aromatic rings.
Scientific Research Applications
N-methyl-3-{[(2-methylphenyl)acetyl]amino}benzamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and analgesic properties.
Materials Science: The compound is explored for its use in the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Biological Studies: It is used in biochemical assays to study enzyme inhibition and receptor binding.
Industrial Applications: The compound is investigated for its potential use as an intermediate in the synthesis of agrochemicals and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
- N-methyl-3-{[(2-chlorophenyl)acetyl]amino}benzamide
- N-methyl-3-{[(2-fluorophenyl)acetyl]amino}benzamide
- N-methyl-3-{[(2-bromophenyl)acetyl]amino}benzamide
Uniqueness
N-methyl-3-{[(2-methylphenyl)acetyl]amino}benzamide is unique due to the presence of the 2-methylphenylacetyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity, binding affinity, and overall biological activity compared to other similar compounds.
Properties
IUPAC Name |
N-methyl-3-[[2-(2-methylphenyl)acetyl]amino]benzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O2/c1-12-6-3-4-7-13(12)11-16(20)19-15-9-5-8-14(10-15)17(21)18-2/h3-10H,11H2,1-2H3,(H,18,21)(H,19,20) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICEUWRYISTWULS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CC(=O)NC2=CC=CC(=C2)C(=O)NC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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